molecular formula C9H11N3O4 B2658495 2',5'-Anhydroarabinosylcytosine CAS No. 32830-01-6

2',5'-Anhydroarabinosylcytosine

Cat. No.: B2658495
CAS No.: 32830-01-6
M. Wt: 225.20 g/mol
InChI Key: KFZNTIYBDGWGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',5'-Anhydroarabinosylcytosine is a nucleoside analog derived from cytidine, characterized by an anhydro bridge between the 2' and 5' positions of the β-D-arabinofuranose sugar. Its synthesis involves reacting cytidine with complexing agents (e.g., 2-acyloxyisobutyryl halides) or chlorinated intermediates, followed by purification via crystallization . The compound’s structure was confirmed by X-ray crystallography and NMR spectroscopy, revealing a highly puckered C(3')exo/C(2')endo sugar conformation and an anti glycosyl bond orientation, critical for its biological interactions .

This compound exhibits antitumor activity, likely due to its incorporation into DNA/RNA or inhibition of enzymes like cytidine deaminase. Its anhydro bridge enhances metabolic stability compared to non-bridged analogs .

Properties

CAS No.

32830-01-6

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

4-amino-1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2-one

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H2,10,11,14)

InChI Key

KFZNTIYBDGWGGU-UHFFFAOYSA-N

SMILES

C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Cytarabine (1-β-D-Arabinofuranosylcytosine, ara-C)

Structural Differences :

  • Cytarabine lacks the 2',5'-anhydro bridge, featuring a standard arabinofuranose ring.
  • Key Consequence: Cytarabine is rapidly deaminated by cytidine deaminase to uracil arabinoside (inactive), whereas the anhydro bridge in 2',5'-anhydroarabinosylcytosine may impede enzymatic degradation .

Pharmacokinetics :

Parameter Cytarabine (ara-C) This compound (Inferred)
Cmax (μM) 12.3 ± 3.1 Not reported
t1/2 (hr) 1.2 ± 0.4 Likely prolonged due to metabolic stability
AUC (μM·hr) 25.8 ± 6.7 Data lacking

2,2'-Anhydro-1-β-D-Arabinofuranosylcytosine Hydrochloride

Structural Differences :

Activity :

  • Shows antitumor activity in preclinical models, but the 2',2'-bridge may limit bioavailability compared to the 2',5'-analog due to steric hindrance .

5'-Chloro-5'-deoxyarabinosylcytosine

Structural Differences :

  • Substitution of the 5'-OH group with chlorine prevents phosphorylation, a critical step for activation .

2'-Fluoro-5-chloro-1-β-D-arabinofuranosylcytosine

Structural Differences :

  • Fluorine at 2' and chlorine at 5' positions increase electronegativity and lipophilicity .

Pharmacokinetic Impact :

  • Enhanced membrane permeability and resistance to phosphorylase-mediated degradation compared to non-halogenated analogs. May exhibit longer in vivo half-life than this compound .

1-β-D-Arabinofuranosylcytosine 5'-Monophosphate (ara-CMP)

Functional Differences :

  • Ara-CMP is a phosphorylated intermediate in ara-C activation. This compound requires intracellular phosphorylation to exert activity, but its anhydro bridge may slow this process compared to ara-C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.